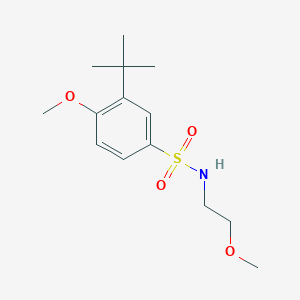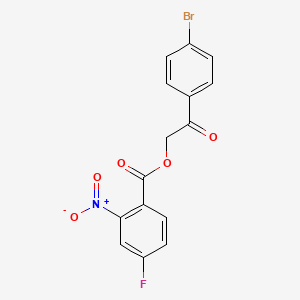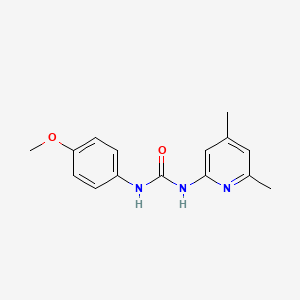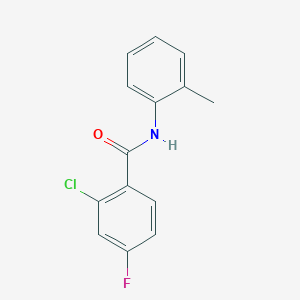![molecular formula C18H22N4O B5310230 N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine, also known as EMIQ, is a synthetic compound that has been studied for its potential therapeutic applications. EMIQ is a derivative of quercetin, a flavonoid found in many plants, and has been shown to have antioxidant and anti-inflammatory properties. In
作用機序
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine's mechanism of action is not fully understood, but it is believed to work through several pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential in the treatment of neurodegenerative diseases and cancer. N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One advantage of using N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is its relatively low solubility, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to better understand its mechanism of action and potential therapeutic benefits. Another area of interest is its potential anti-cancer properties, and further studies are needed to explore its use in cancer treatment. Additionally, studies are needed to explore the potential use of N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine in other areas, such as cardiovascular disease and diabetes.
合成法
The synthesis of N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine involves several steps, including the reaction of quercetin with ethyl iodide to form 2-ethylquercetin, which is then reacted with methylamine to form N-(2-ethyl-3-methyl-1H-indol-5-ylmethyl)-2-ethylquercetin. This compound is then reacted with 4-chloro-6-(methoxymethyl)pyrimidine to form N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine.
科学的研究の応用
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has been studied for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-16-12(2)15-7-13(5-6-17(15)22-16)9-19-18-8-14(10-23-3)20-11-21-18/h5-8,11,22H,4,9-10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOJUQSWOJMVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNC3=NC=NC(=C3)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide hydrochloride](/img/structure/B5310182.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)

![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)
![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)


![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)